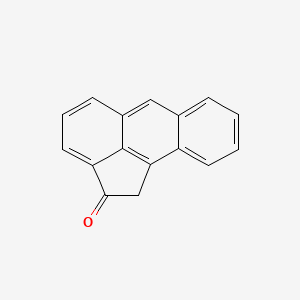
Aceanthrylen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceanthrylen-2(1H)-one is a polycyclic aromatic ketone with a unique structure that includes fused aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthrylen-2(1H)-one typically involves cyclization reactions of suitable precursors. One common method is the cyclization of anthracene derivatives under specific conditions that promote the formation of the ketone group at the desired position. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Aceanthrylen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Aceanthrylen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Aceanthrylen-2(1H)-one involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz[j]aceanthrylen-2(1H)-one
- Benz[e]aceanthrylen-6(5H)-one
Comparison
This compound is unique due to its specific arrangement of fused aromatic rings and the position of the ketone group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
90047-29-3 |
|---|---|
Molekularformel |
C16H10O |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1H-aceanthrylen-2-one |
InChI |
InChI=1S/C16H10O/c17-15-9-14-12-6-2-1-4-10(12)8-11-5-3-7-13(15)16(11)14/h1-8H,9H2 |
InChI-Schlüssel |
JQCHXLYXNJKVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC4=CC=CC=C24)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
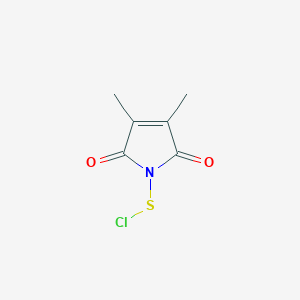
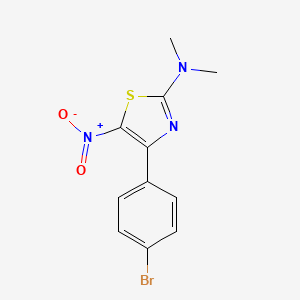
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
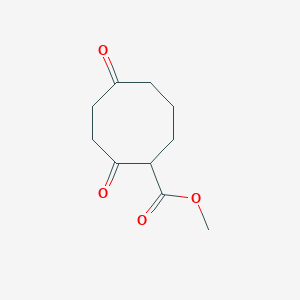
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
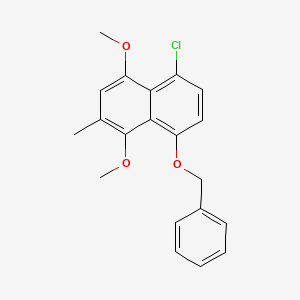
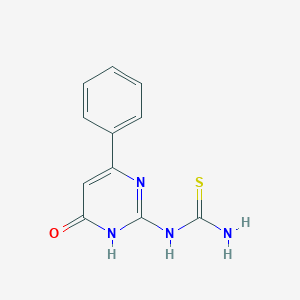
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)

